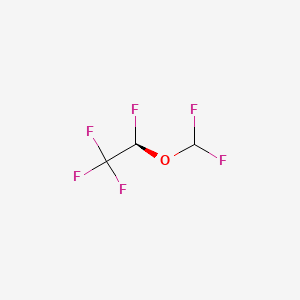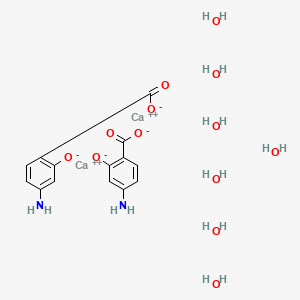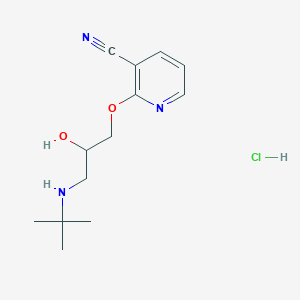
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Tert butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the tert-butylamino and hydroxypropoxy groups through a series of chemical reactions. These reactions often require specific reagents and conditions, such as the use of bases, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride include:
- 2-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-methoxyphenyl(phenyl)methanone hydrochloride
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and potential applications that may not be shared by its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C13H20ClN3O2 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12;/h4-6,11,16-17H,8-9H2,1-3H3;1H |
InChI Key |
SJZYQECVPLNLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O.Cl |
Synonyms |
(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine 2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine MK 761 MK 761, (R)-isomer MK 761, monohydrochloride MK 761, monohydrochloride, (R)-isomer MK 761, monohydrochloride, (S)-isomer MK-761 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
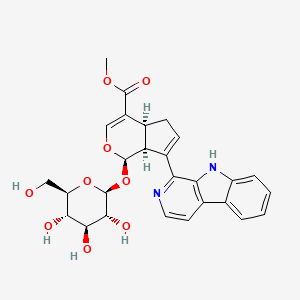
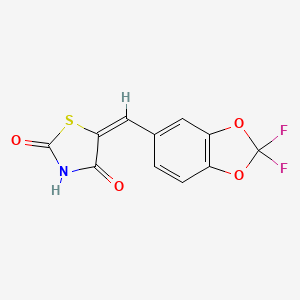

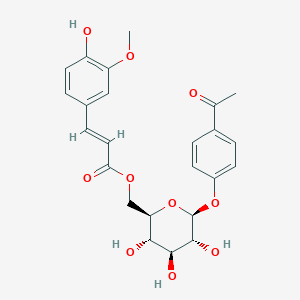

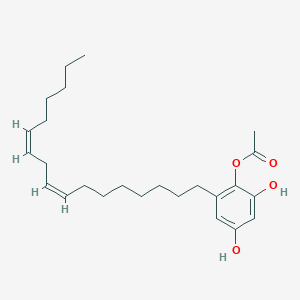

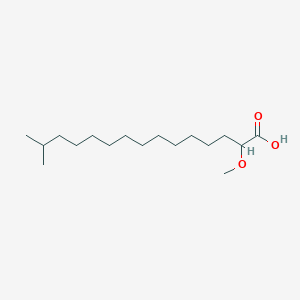
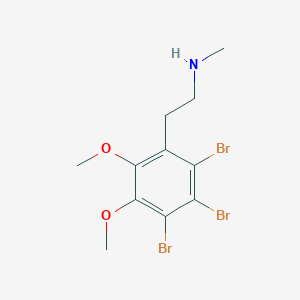

![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
